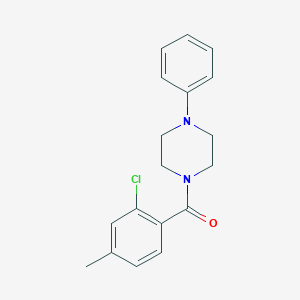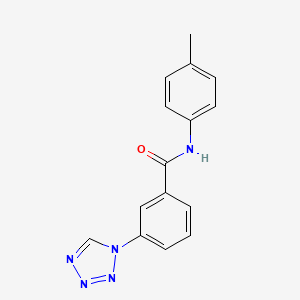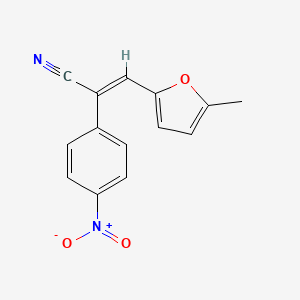
1-(2-chloro-4-methylbenzoyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-methylbenzoyl)-4-phenylpiperazine, commonly known as P4 or CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system that plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune function. In recent years, P4 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various medical conditions.
Mécanisme D'action
P4 exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2, which are located throughout the central nervous system and peripheral tissues. The activation of these receptors by P4 leads to the modulation of various physiological processes, including pain perception, mood, appetite, and immune function. P4 has also been found to interact with other molecular targets, such as the transient receptor potential vanilloid type 1 (TRPV1) and the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects
P4 has been shown to produce a range of biochemical and physiological effects in various animal models and cell cultures. It has been found to reduce pain sensitivity, inflammation, and oxidative stress. P4 has also been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which are involved in the regulation of mood and appetite. Additionally, P4 has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
P4 has several advantages as a research tool for studying the endocannabinoid system and its potential therapeutic applications. It is a potent and selective agonist of the cannabinoid receptors, which allows for precise and targeted modulation of these receptors. P4 also has a long half-life, which makes it suitable for prolonged experiments. However, P4 has some limitations as a research tool, including its high cost, complex synthesis, and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on P4 and its therapeutic applications. One area of interest is the development of novel analogs of P4 with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. Another area of interest is the investigation of the role of P4 in the regulation of the immune system and its potential use in the treatment of autoimmune diseases. Additionally, the potential use of P4 in combination with other pharmacological agents for the treatment of various medical conditions is an area of active research.
Méthodes De Synthèse
The synthesis of P4 involves a multi-step process that starts with the reaction of 1-(2-chloro-4-methylphenyl) piperazine with 4-phenylbenzoyl chloride in the presence of a base catalyst such as potassium carbonate. This reaction results in the formation of P4 as a white crystalline powder with a high purity level. The synthesis of P4 is a complex process that requires advanced laboratory techniques and equipment.
Applications De Recherche Scientifique
P4 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antiemetic properties. P4 has also been found to be effective in the treatment of neuropathic pain, multiple sclerosis, and nausea and vomiting associated with chemotherapy. Additionally, P4 has been studied for its potential use in the treatment of anxiety disorders, depression, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
(2-chloro-4-methylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-7-8-16(17(19)13-14)18(22)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXGPPIZEKIHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)





![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)